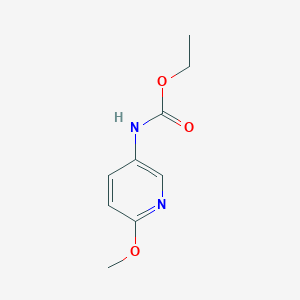
ethyl N-(6-methoxypyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl N-(6-methoxypyridin-3-yl)carbamate is a chemical compound with a molecular formula of C9H12N2O3 It is a derivative of carbamate, which is a class of organic compounds derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of ethyl (6-methoxy-3-pyridinyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ethyl N-(6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ethyl (6-methoxy-3-pyridinyl)carbamate.
Reduction: Ethyl (6-methoxy-3-pyridinyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl N-(6-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (6-methoxy-3-pyridinyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar chemical properties.
Ethyl carbamate: Another carbamate compound with a different substitution pattern.
6-Methoxy-3-pyridinecarboxylic acid: The precursor used in the synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate.
Uniqueness
ethyl N-(6-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl N-(6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)11-7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
Clave InChI |
UCOKTMRCFZXUHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CN=C(C=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B8753710.png)

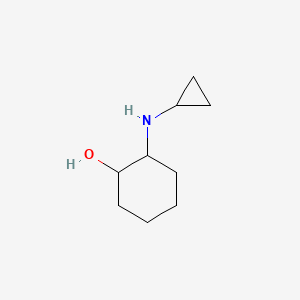
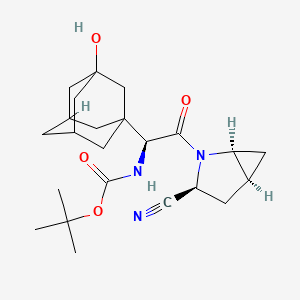
![3-Phenylbenzo[d]isoxazole-5,6-diol](/img/structure/B8753721.png)
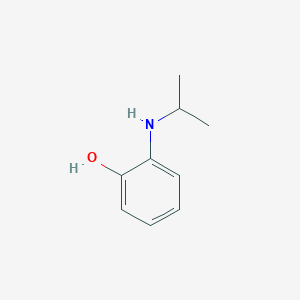
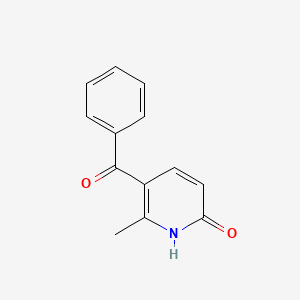
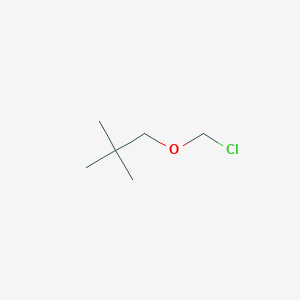
![7-[4-(phenylsulfonyl)butoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8753752.png)
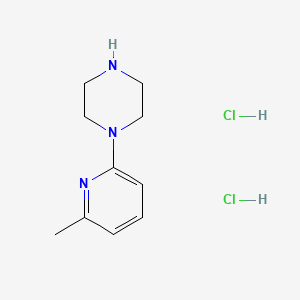
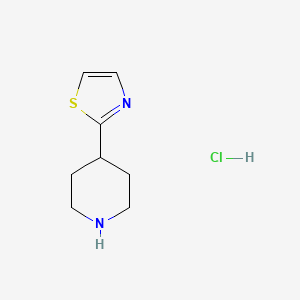

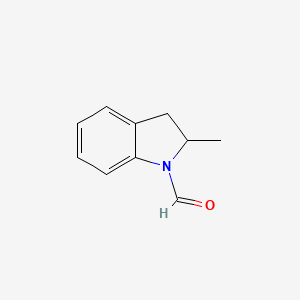
![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)
